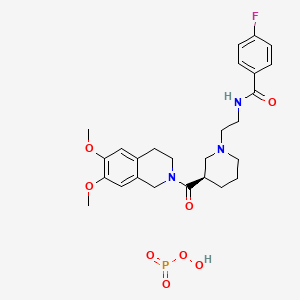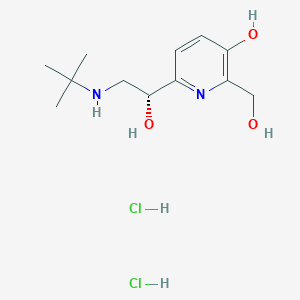
Benzyl-PEG24-azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG24-azide is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and an azide group. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The molecular formula of this compound is C55H103N3O24, and it has a molecular weight of 1190.41 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl-PEG24-azide can be synthesized through various methods. One common approach involves the azidonation of benzyl alcohol derivatives. For instance, the use of azidotrimethylsilane (TMSN3) in the presence of copper (II) triflate (Cu(OTf)2) enables the direct synthesis of organic azides from secondary benzylic alcohols . Another method involves the use of bis(2,4-dichlorophenyl) phosphate to mediate the preparation of alkyl azides from alkanols .
Industrial Production Methods
Industrial production of this compound typically involves continuous-flow processes to ensure high yields and purity. The use of recyclable catalysts, such as Amberlyst-15, in continuous-flow direct azidation of various alcohols has been reported . This method allows for efficient and scalable production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-PEG24-azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.
Cycloaddition Reactions: The azide group reacts with terminal alkynes and cyclooctyne derivatives via CuAAC and SPAAC reactions
Common Reagents and Conditions
CuAAC Reactions: Copper (I) catalysts are commonly used in CuAAC reactions, with solvents such as acetonitrile or dimethyl sulfoxide (DMSO).
SPAAC Reactions: Strain-promoted reactions typically involve cyclooctyne derivatives and do not require a catalyst.
Major Products Formed
The major products formed from these reactions are triazole derivatives, which are stable and have various applications in chemical biology and materials science .
Applications De Recherche Scientifique
Benzyl-PEG24-azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and other complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials.
Mécanisme D'action
The primary mechanism of action of Benzyl-PEG24-azide involves its participation in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
m-PEG24-azide: A monodisperse PEG linker with similar click chemistry applications.
Aryl azides: Used in similar nucleophilic substitution and cycloaddition reactions.
Vinyl azides: Participate in cycloaddition reactions and are used in the synthesis of heterocycles.
Uniqueness
Benzyl-PEG24-azide is unique due to its heterobifunctional nature, containing both a benzyl group and a PEG linker. This structure allows for versatile applications in bioconjugation and materials science, providing both hydrophilicity and reactivity .
Propriétés
Formule moléculaire |
C55H103N3O24 |
|---|---|
Poids moléculaire |
1190.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C55H103N3O24/c56-58-57-6-7-59-8-9-60-10-11-61-12-13-62-14-15-63-16-17-64-18-19-65-20-21-66-22-23-67-24-25-68-26-27-69-28-29-70-30-31-71-32-33-72-34-35-73-36-37-74-38-39-75-40-41-76-42-43-77-44-45-78-46-47-79-48-49-80-50-51-81-52-53-82-54-55-4-2-1-3-5-55/h1-5H,6-54H2 |
Clé InChI |
ZKGJKEMOMIELMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)
![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)


![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)





![2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B11930738.png)
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B11930740.png)

